N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves multiple steps. The starting materials include 2-fluorobenzaldehyde and acetylhydrazine, which undergo a condensation reaction to form the pyrazole ring. This is followed by acetylation and subsequent reaction with a methanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound typically employs scalable methods, including optimized reaction conditions to maximize yield and purity. Common solvents like acetonitrile or dichloromethane are used, and the reactions are often carried out in a sequential manner to streamline the process. Purification methods such as recrystallization or chromatography are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically transforming the acetyl group into a carboxyl group.
Reduction: Reduction reactions can be used to reduce the acetyl group to an alcohol.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Nucleophiles like sodium methoxide or potassium hydroxide are used in substitution reactions.
Major Products:
Oxidation typically yields a carboxylic acid derivative.
Reduction results in an alcohol derivative.
Substitution reactions produce various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications: N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has found applications across multiple fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biological pathways related to inflammation or cancer cell proliferation. The acetyl and fluorophenyl groups contribute to its binding affinity and specificity toward these targets, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds: When compared to similar compounds, such as other pyrazole derivatives or sulfonamides, this compound stands out due to its unique combination of functional groups. These contribute to its distinct reactivity and biological activity. Similar compounds include:
N-(2-phenylpyrazol-3-yl) sulfonamides: Known for their anti-inflammatory properties.
Fluorophenyl-substituted pyrazoles: Studied for their potential as kinase inhibitors in cancer research.
Acetyl-substituted pyrazoles: Used as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWOLJMMZOMIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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